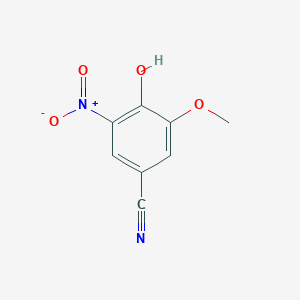

4-Hydroxy-3-methoxy-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4. It is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzonitrile core. This compound is known for its high chemical reactivity due to the presence of these functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methoxy-5-nitrobenzonitrile can be synthesized through various methods. One common approach involves the nitration of 4-hydroxy-3-methoxybenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the nitration process while minimizing side reactions is also common. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3-methoxy-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

4-Hydroxy-3-methoxy-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-3-methoxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzonitrile: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.

3-Methoxybenzoic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical properties.

Uniqueness

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is unique due to the combination of hydroxyl, methoxy, and nitro groups on the benzonitrile core. This combination imparts high reactivity and versatility, making it valuable in various chemical syntheses and applications .

Activité Biologique

4-Hydroxy-3-methoxy-5-nitrobenzonitrile (commonly referred to as compound 1i) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent functional group modifications. For instance, one method involves the demethylation of a precursor compound using hydrobromic acid, leading to the formation of the target compound. The structural formula is represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against enteroviruses, particularly those resistant to pleconaril. In vitro assays demonstrated that this compound effectively inhibited the cytopathic effect (CPE) caused by both pleconaril-sensitive and -resistant strains of coxsackieviruses and rhinoviruses. The effectiveness was quantified using half-maximal inhibitory concentration (IC50) values:

| Virus Type | IC50 (µM) |

|---|---|

| Coxsackievirus B3 | 5.25 |

| Rhinovirus A2 | 0.02 |

| Rhinovirus B5 | 0.04 |

These results indicate that this compound exhibits significant antiviral activity, particularly against strains that exhibit resistance to conventional treatments .

Cytotoxicity

To evaluate the safety profile of this compound, cytotoxicity assays were performed on HeLa cells. The maximum tested concentration was set at 100 µM, with the compound demonstrating a CC50 (concentration causing 50% cell death) significantly higher than its IC50 values against viral strains, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects appears to involve interference with viral replication processes and potential modulation of host cell pathways. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance or diminish antiviral potency, providing insights into optimizing this compound for therapeutic use .

Clinical Implications

A notable case study involved the evaluation of this compound in a clinical setting where patients exhibiting symptoms related to enteroviral infections were treated with derivatives of pleconaril. The introduction of this compound into treatment regimens showed promising results in reducing viral loads and improving clinical outcomes .

Comparative Studies

Comparative studies with other antiviral compounds revealed that while traditional agents like pleconaril are effective against certain enteroviruses, this compound demonstrated superior efficacy against resistant strains. This positions it as a potential candidate for further development in antiviral therapies .

Propriétés

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-7-3-5(4-9)2-6(8(7)11)10(12)13/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLLYMATFMQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.